2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-5-3-4-6-14(13)16/h3-6,12H,7-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCNOLCGNWIXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antithrombotic Agents
Research has indicated that compounds similar to 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide can serve as effective antithrombotic agents. For instance, studies on related benzamides have shown their potential in inhibiting coagulation factors, specifically Factor Xa, which is crucial for thrombus formation. The design of small-molecule inhibitors targeting this enzyme is an area of active investigation, with the goal of developing safer and more effective anticoagulants .
Dopamine Receptor Modulation
The compound's structural features suggest potential interactions with dopamine receptors. Analogous compounds have been studied for their binding affinity to dopamine D2 and D3 receptors, which are significant in treating disorders such as schizophrenia and Parkinson's disease. Preliminary studies indicate that modifications in the benzamide structure can enhance selectivity and efficacy for these targets .
Antimicrobial Activity
There is emerging evidence that benzamide derivatives exhibit antimicrobial properties. The incorporation of specific functional groups, like dimethylsulfamoyl, may enhance the compound's ability to combat bacterial infections. This application is particularly relevant given the increasing prevalence of antibiotic-resistant strains .
Case Study 1: Antithrombotic Development
A study focused on a series of benzamide derivatives demonstrated that compounds with structural similarities to this compound exhibited significant inhibition of Factor Xa activity. The lead compound from this study showed promising results in vivo, indicating its potential for clinical development as an oral anticoagulant .
Case Study 2: Dopamine Receptor Binding
In vitro assays conducted on various benzamide derivatives revealed that modifications to the piperidine moiety could enhance binding affinity to dopamine receptors. Compounds were evaluated for their selectivity and efficacy, with some showing potential as therapeutic agents for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in its binding affinity and activity. The piperidine ring and the dimethylsulfamoyl group contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Key Comparative Insights
Substituent Diversity: The target compound is distinguished by its dimethylsulfamoyl group, which is absent in other analogs. This group may enhance solubility or receptor interactions compared to hydroxy (3a, 6) or alkoxy (3b) substituents .
Piperidine Conformation and Linkers: The piperidine ring in 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide adopts a half-chair conformation with puckering parameters (q₃ = 0.5563 Å), influencing molecular packing and hydrogen bonding . The target compound’s piperidine conformation remains uncharacterized but likely varies due to the bulky sulfamoyl group.
Synthetic Routes: Most analogs (e.g., 3a, 6) are synthesized via active ester intermediates (e.g., succinimidyl esters) coupled to piperidine derivatives under anhydrous conditions .
Crystal Packing and Hydrogen Bonding :
- 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide forms R₁²(7) hydrogen-bonded chains via N–H⋯O and C–H⋯O interactions, extending along the crystallographic a-axis . The target compound’s dimethylsulfamoyl group may participate in S=O⋯H–N hydrogen bonds , altering packing efficiency compared to hydroxy or methoxy groups.
Biological Relevance :
- Piperidine-benzamide hybrids are associated with sigma receptor affinity (e.g., 3a, 3b as sigma-1 ligands) and antimicrobial activity . The target compound’s bromine and sulfamoyl groups may enhance lipophilicity and target selectivity, though specific bioactivity data are unavailable in the evidence.
Biological Activity
2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological targets, synthesis, and relevant case studies.
The molecular structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂BrN₃O₃S |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 2034293-78-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Potential Biological Targets
- Acetylcholinesterase Inhibition : Piperazine derivatives have been noted for their ability to inhibit human acetylcholinesterase, suggesting that this compound may exhibit similar properties .
- Cancer Therapeutics : Compounds with structural motifs similar to this benzamide have been investigated for their ability to modulate signaling pathways relevant to cancer treatment, potentially affecting tumor growth and metastasis .
Case Studies and Research Findings
Recent research has highlighted the biological activity of compounds similar to this compound:
- Study on Piperazine Derivatives : A study demonstrated that certain piperazine derivatives could effectively inhibit acetylcholinesterase, which is crucial for managing neurodegenerative diseases like Alzheimer's. The interaction of these compounds with specific sites on the enzyme was elucidated through molecular docking studies, indicating potential therapeutic applications .
- Cancer Research : Research into related compounds has shown promise in targeting cancer cells by modulating key signaling pathways. For instance, compounds that share structural similarities with this compound have been observed to affect cell proliferation and apoptosis in various cancer cell lines.
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require careful optimization. Key factors include:
- Reaction Conditions : Temperature, solvent choice, and reaction time must be optimized to maximize yield and purity.
- Synthetic Routes : Various synthetic pathways can be employed, often starting from readily available precursors.
Q & A
Basic: What synthetic strategies ensure high-purity yields of 2-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the piperidin-4-ylmethyl backbone, introducing the dimethylsulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., dimethylsulfamoyl chloride in dichloromethane with triethylamine as a base) .
- Coupling Reactions : Use a brominated benzoyl chloride derivative for amide bond formation with the piperidine intermediate. Optimize reaction time (typically 3–6 hours) and temperature (0–25°C) to minimize side products .
- Purification : Employ flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethyl methyl ketone to achieve >95% purity. Monitor purity via HPLC and -NMR .
Advanced: How can X-ray crystallography resolve conformational flexibility in the piperidine ring of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54184 Å) to obtain high-resolution (<1.0 Å) data. Ensure crystal stability at 100 K using cryogenic cooling .
- Structure Refinement : Apply SHELXL-2018 for refinement, incorporating anisotropic displacement parameters for non-H atoms. Use WinGX for hydrogen-bond analysis and ORTEP for visualization of chair/half-chair conformations in the piperidine ring .
- Key Parameters : Calculate puckering amplitudes (e.g., Å, Å) and dihedral angles between substituent benzene rings (e.g., 53.9°) to quantify conformational deviations .
Basic: Which spectroscopic techniques are critical for confirming structural integrity post-synthesis?
Methodological Answer:
- - and -NMR : Identify key signals:
- Bromobenzamide aromatic protons (δ 7.4–8.1 ppm, multiplet).
- Piperidine N–CH– (δ 3.1–3.5 ppm) and dimethylsulfamoyl S–N(CH) (δ 2.8–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm) and sulfonamide S=O stretches (~1150–1300 cm) .
Advanced: How to address discrepancies between computational docking models and experimental binding affinity data?
Methodological Answer:
- Force Field Optimization : Use AMBER or CHARMM with explicit solvent models to refine ligand-protein interactions. Adjust partial charges for the dimethylsulfamoyl group to account for polarizability .
- Crystallographic Validation : Compare docking poses with experimentally derived hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions in crystal structures) .
- Statistical Analysis : Apply Pearson/Spearman correlation to align docking scores (e.g., AutoDock Vina) with IC values from enzyme inhibition assays. Reconcile outliers by re-evaluating protonation states .
Basic: How does the dimethylsulfamoyl group influence solubility and reactivity?
Methodological Answer:
- Solubility : The sulfonamide moiety enhances hydrophilicity (logP reduction by ~1.5 units). Test solubility in DMSO (>50 mg/mL) and aqueous buffers (pH 7.4, ~0.1 mg/mL) via nephelometry .
- Reactivity : The electron-withdrawing sulfamoyl group activates the piperidine nitrogen for alkylation or acylation. Monitor competing reactions (e.g., sulfonamide hydrolysis) under acidic/basic conditions via TLC .
Advanced: What experimental and computational methods elucidate hydrogen-bonding networks in crystalline forms?
Methodological Answer:
- Hydrogen-Bond Analysis : Use Mercury (CCDC) to identify O–H⋯O (2.7–3.0 Å) and N–H⋯O (2.8–3.2 Å) interactions from crystallographic data. Generate Hirshfeld surfaces to map intermolecular contacts .
- DFT Calculations : Perform B3LYP/6-31G(d) geometry optimizations to compare theoretical vs. experimental bond lengths (e.g., C–N: 1.46–1.52 Å). Calculate interaction energies for key hydrogen bonds .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with hydrogen-bond density in the crystal lattice .
Basic: What are standard protocols for stability testing under physiological conditions?
Methodological Answer:
- Buffer Compatibility : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours. Quantify photodegradation products using LC-MS .
Advanced: How to optimize reaction conditions for regioselective bromination of the benzamide core?
Methodological Answer:
- Catalytic Systems : Screen N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl) in DMF at 80°C. Use -NMR to confirm para-bromination (δ 7.8 ppm singlet) vs. ortho/meta byproducts .
- Kinetic Studies : Perform time-resolved in-situ IR to track bromine consumption. Optimize stoichiometry (1.1–1.3 eq NBS) to minimize di-bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
